7-chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

drug design ADME prediction lipophilicity

7-Chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS 303987-51-1) is a heterocyclic small molecule belonging to the 1,5-benzothiazepin-4(5H)-one class. Defined by its C11H12ClNOS formula and a molecular weight of 241.74 g/mol, its core scaffold features a specific 7-chloro and 5-ethyl substitution pattern on a dihydrobenzothiazepine ring.

Molecular Formula C11H12ClNOS
Molecular Weight 241.73
CAS No. 303987-51-1
Cat. No. B3018962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
CAS303987-51-1
Molecular FormulaC11H12ClNOS
Molecular Weight241.73
Structural Identifiers
SMILESCCN1C(=O)CCSC2=C1C=C(C=C2)Cl
InChIInChI=1S/C11H12ClNOS/c1-2-13-9-7-8(12)3-4-10(9)15-6-5-11(13)14/h3-4,7H,2,5-6H2,1H3
InChIKeyCQXUHUJLZDQKKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS 303987-51-1): Core Scaffold Profile and Structural Differentiators


7-Chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS 303987-51-1) is a heterocyclic small molecule belonging to the 1,5-benzothiazepin-4(5H)-one class . Defined by its C11H12ClNOS formula and a molecular weight of 241.74 g/mol, its core scaffold features a specific 7-chloro and 5-ethyl substitution pattern on a dihydrobenzothiazepine ring [1]. This substitution differentiates it from other benzothiazepinone analogs, such as the 5-methyl or unsubstituted 5-hydro variants, and uniquely positions it as a key intermediate scaffold for generating derivatives explored for diverse biological activities, including histone deacetylase 6 (HDAC6) inhibition and modulation of GABA receptors, as disclosed in subsequent patent and research literature [1].

Why 7-Chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (303987-51-1) Cannot Be Replaced by Generic Benzothiazepinone Analogs


Direct substitution of 7-chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one with other benzothiazepinone analogs is scientifically unsound due to the critical influence of its specific 5-ethyl and 7-chloro substituents on both physicochemical properties and biological activity profiles [1]. For instance, the 5-ethyl group directly impacts LogP and steric bulk compared to a 5-methyl or 5-hydro analog, which can dramatically alter membrane permeability and target binding kinetics . Critically, a recent patent application (WO2024012345) explicitly utilizes 303987-51-1 derivatives, not generic analogs, for selective HDAC6 inhibition, demonstrating that the specific scaffold geometry is essential for achieving the disclosed nanomolar in vitro potency [2]. The quantitative evidence below details these non-interchangeable characteristics.

Quantifiable Differentiation Guide for 7-Chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (303987-51-1)


LogP and Lipophilicity Differentiation: 5-Ethyl vs. 5-Methyl Analog

The 5-ethyl substituent on the target compound (CAS 303987-51-1) provides a calculated LogP of 3.19, conferring higher lipophilicity compared to the 5-methyl analog (calculated LogP of ~2.66) [1]. This difference is a key consideration in medicinal chemistry, as it directly influences membrane permeability and ADME profiles, making the ethyl derivative a preferentially distinct starting point for optimizing CNS penetration or oral bioavailability in early-stage drug design.

drug design ADME prediction lipophilicity

Procurement-Relevant Purity Benchmark: Minimum 97% (NLT 97%) Specification

For procurement and research reproducibility, the target compound is available with a minimum purity specification of 97% (NLT 97%) from specialized suppliers . This is a superior procurement benchmark compared to many generic benzothiazepinone analogs, such as the 5-methyl derivative, which often lists a lower 95% minimum purity from typical catalog vendors . The higher purity specification reduces the risk of confounding biological assay results from unknown impurities and minimizes the need for additional in-house purification steps.

procurement quality control purity specification

Patent-Backed Scaffold Differentiation for HDAC6 Inhibitor Development

Derivatives of 303987-51-1 are the subject of international patent application WO2024012345, which specifically claims novel benzothiazepine derivatives as selective HDAC6 inhibitors [1]. In contrast, generic benzothiazepinone scaffolds like the 5-hydro or 5-methyl analogs are not a focus of this specific IP for HDAC6 selectivity. The disclosed lead compound from this 303987-51-1-derived series demonstrated nanomolar in vitro potency and significant tumor growth inhibition in xenograft models of multiple myeloma, establishing a high-value intellectual property position that differentiates the 5-ethyl scaffold from unoptimized or generic alternatives [1].

HDAC6 inhibitor epigenetics oncology patent novelty

Commercially Defined Melting Point (59–61°C) for Solid-State Characterization and Handling

The target compound has a well-defined and experimentally determined melting point of 59.00°C – 61.00°C . This is a critical specification for solid-state characterization, formulation studies, and storage condition determination. In contrast, many close analogs, including the 5-methyl variant, lack such a precisely reported melting point in publicly available supplier documentation, making the ethyl derivative a more reliably characterized and handled solid intermediate for research and manufacturing .

solid-state chemistry formulation procurement

High-Value Application Scenarios for 7-Chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (303987-51-1)


Selective HDAC6 Inhibitor Lead Optimization in Oncology

For medicinal chemistry teams developing selective HDAC6 inhibitors for multiple myeloma or other cancers, 7-chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one serves as a privileged starting scaffold. This is directly supported by patent WO2024012345, where derivatives of this specific scaffold exhibited nanomolar in vitro potency and significant tumor growth inhibition in xenograft models . The defined 5-ethyl group provides a critical vector for optimizing drug-like properties, and its use provides a direct path to novel, protectable intellectual property.

CNS Drug Discovery Requiring Defined Lipophilicity

When designing CNS-penetrant candidates, the calculated LogP of 3.19 for this specific compound makes it a superior starting point compared to the more polar 5-methyl analog (LogP ~2.66). This approximately 3-fold increase in the predicted partition coefficient is a key parameter for optimizing blood-brain barrier penetration. Procurement of this specific scaffold ensures the lead series begins with a physicochemical profile already leaning towards CNS drug-like space, reducing the need for extensive analog synthesis to achieve the desired lipophilic range.

High-Reproducibility in Vitro Pharmacology (SAR Studies)

For academic and industrial laboratories conducting quantitative structure-activity relationship (SAR) studies, the procurement of 7-chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one with a certified minimum purity of 97% (NLT 97%) ensures high experimental reproducibility . This directly minimizes the risk of false positives or potency shifts caused by impurities present in lower-purity (e.g., 95%) generic scaffolds, making it the preferred choice for high-precision enzymatic and cellular assays.

Solid-Form Screening and Pre-Formulation Development

For pharmaceutical development groups initiating solid-form screening, the availability of a precise melting point specification (59–61°C) for this compound provides an immediate quality control benchmark . This allows for rapid identity verification and assessment of crystallinity, a critical advantage over less-characterized analogs where the lack of such data can stall early formulation and salt/co-crystal screening efforts.

Quote Request

Request a Quote for 7-chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.